molecular formula C26H37N5O2 B14109706 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14109706
M. Wt: 451.6 g/mol
InChI Key: UEJKKFWZVILICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-Dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the pyrimido[1,2-g]purine family This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a 3,4-dimethylphenyl group, a nonyl chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the 3,4-dimethylphenyl group.

    Alkylation: reactions to attach the nonyl chain.

    Cyclization: reactions to form the pyrimido[1,2-g]purine core.

Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-g]purine compounds .

Scientific Research Applications

9-(3,4-Dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the nonyl chain and the 3,4-dimethylphenyl group differentiates it from other similar compounds, potentially leading to unique applications and activities .

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-15-31-24(32)22-23(28(4)26(31)33)27-25-29(16-12-17-30(22)25)21-14-13-19(2)20(3)18-21/h13-14,18H,5-12,15-17H2,1-4H3

InChI Key

UEJKKFWZVILICY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

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